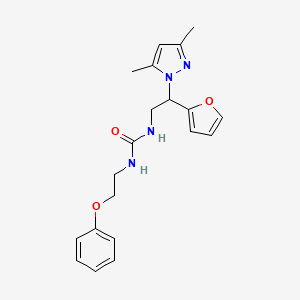

![molecular formula C24H32N4O8S2 B2394572 ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-29-0](/img/structure/B2394572.png)

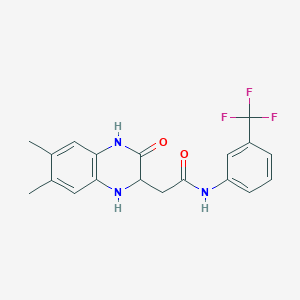

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a sulfamoyl group, a benzamido group, a carbamoyl group, and a carboxylate group. It also contains a dihydrothieno[2,3-c]pyridine ring which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications

Synthesis of Highly Functionalized Compounds

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may participate in complex chemical reactions such as [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines. This process, catalyzed by organic phosphines, demonstrates complete regioselectivity and excellent yields, highlighting the compound's role in creating structurally diverse molecules (Zhu, Lan, & Kwon, 2003).

Polymerization Catalysts

Research indicates that derivatives similar in structure to the queried compound serve as catalysts in polymerization processes. For instance, bis(imino)pyridine iron complexes with ether and thioether substituents have been synthesized, evaluated for ethylene polymerization, and found to significantly influence activity levels. This showcases the compound's potential applicability in the development of new polymer materials (Smit, Tomov, Gibson, White, & Williams, 2004).

Enhancing Solar Cell Performance

The compound's derivatives have been explored for their utility in improving the efficiency of polymer solar cells (PSCs). Novel alcohol-soluble conjugated polymers incorporating pyridine units have been developed as cathode interfacial layers, significantly enhancing power conversion efficiencies. This research underscores the compound's relevance in the advancement of renewable energy technologies (Chen et al., 2017).

Development of Liquid-Crystalline Networks

Further studies have demonstrated the synthesis of supramolecular liquid-crystalline networks through self-assembly of multifunctional hydrogen-bonding molecules. This research could pave the way for novel materials with tailored properties for specific applications, showcasing the broad potential applications of such compounds in materials science (Kihara, Kato, Uryu, & Fréchet, 1996).

Microwave-Assisted Synthesis

The compound and its derivatives have been utilized in microwave-assisted synthesis, providing a more efficient route to the formation of complex organic structures. This method highlights the compound's role in facilitating rapid and sustainable chemical synthesis, contributing to advancements in synthetic methodology (Klintworth et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O8S2/c1-4-36-24(31)27-10-9-18-19(15-27)37-23(20(18)21(25)29)26-22(30)16-5-7-17(8-6-16)38(32,33)28(11-13-34-2)12-14-35-3/h5-8H,4,9-15H2,1-3H3,(H2,25,29)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCDCFYWNGNHMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)

![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)

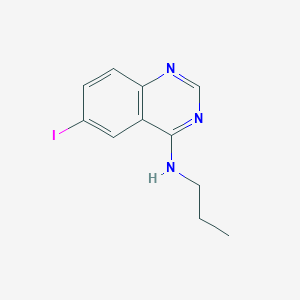

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)

![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)